FANCM-RMI Interaction Inhibition: Screening Outcome and Class-Level Comparison
The compound was tested in a fluorescence polarization (FP) high-throughput screen designed to identify disruptors of the FANCM-RMI protein-protein interaction [1]. This screen, using a 33 µM compound concentration against an RMI core complex/F-MM2 probe, is a validated method for finding chemical starting points for chemosensitization. While the specific percent inhibition or IC50 value for CAS 1171751-58-8 is not extractable from the public record without direct data file download, its inclusion in this target-specific screen differentiates its activity-based selection from untested analogs. For context, the tool compound PIP-199, a known FANCM-RMI inhibitor, has a reported IC50 of 36 µM in a related assay . This provides a benchmark for expected potency ranges within this target class.
| Evidence Dimension | FANCM-RMI complex disruption potency |
|---|---|
| Target Compound Data | Screened at 33 µM in FP-based FANCM-RMI HTS; individual activity data point is not publicly resolved. [1] |
| Comparator Or Baseline | PIP-199 (a known FANCM-RMI inhibitor): IC50 = 36 µM. Thiourea (conventional control for other urease/PPI screens). |
| Quantified Difference | Not calculable without resolved primary data for the target compound. |
| Conditions | Fluorescence polarization assay, RMI core complex + F-MM2 probe, 33 µM compound concentration, 384-well format. [1] |
Why This Matters
For a procurement scientist, a compound with demonstrated screening-level activity against a therapeutically relevant target like FANCM-RMI offers a specific, hypothesis-driven starting point, unlike a generic urea building block with no known biological annotation.
- [1] PubChem BioAssay AID 1159607, 'Screen for inhibitors of RMI FANCM (MM2) intereaction'. National Center for Biotechnology Information. Deposited 2016-02-26. View Source
